molecular formula C14H14FN7O2S2 B5849910 [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

Cat. No.: B5849910
M. Wt: 395.4 g/mol
InChI Key: VTIXXZYLVRMASR-IUXPMGMMSA-N
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Description

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]amino]thiourea is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanylidenetetrazol moiety, and a dioxabicyclooctane ring

Properties

IUPAC Name

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7O2S2/c15-7-3-1-2-4-9(7)21-14(26)22(20-19-21)10-5-8(17-18-13(16)25)12-23-6-11(10)24-12/h1-4,10-12H,5-6H2,(H3,16,18,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIXXZYLVRMASR-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=NNC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2COC(/C1=N\NC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the fluorophenyl group:

    Synthesis of the sulfanylidenetetrazol moiety: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Construction of the dioxabicyclooctane ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Coupling reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfanylidenetetrazol moiety to a thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions

    Thiols: Formed through reduction reactions

    Substituted phenyl derivatives: Formed through nucleophilic aromatic substitution

Scientific Research Applications

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the design of advanced materials, such as polymers or nanomaterials, with specific functionalities.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]urea
  • [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thioamide

Uniqueness

[(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the sulfanylidenetetrazol moiety and dioxabicyclooctane ring contribute to its structural complexity and potential for diverse applications.

This detailed article provides a comprehensive overview of [(Z)-[2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]amino]thiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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